N-Desmethyl Dextrorphan-d3

Description

Contextualization within the Metabolic Landscape of Dextromethorphan (B48470) and Dextrorphan (B195859)

Dextromethorphan undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme system. The two major initial metabolic pathways are O-demethylation and N-demethylation. google.comschd-shimadzu.com

O-demethylation: This pathway is predominantly catalyzed by the enzyme CYP2D6 and leads to the formation of dextrorphan, an active metabolite that is a more potent NMDA receptor antagonist than the parent drug. google.comsynzeal.com

N-demethylation: This pathway is mainly mediated by CYP3A4 and results in the formation of 3-methoxymorphinan. google.comschd-shimadzu.com

Both dextrorphan and 3-methoxymorphinan can undergo further metabolism. Dextrorphan can be N-demethylated to form N-desmethyl dextrorphan (also known as 3-hydroxymorphinan). google.comschd-shimadzu.com This metabolic cascade highlights the complexity of dextromethorphan's biotransformation and the importance of having specific analytical standards for each metabolite to accurately study its pharmacokinetic profile.

The metabolic pathway for deuterated dextromethorphan generally mirrors that of the non-deuterated compound. google.com For instance, deuterated dextromethorphan can be metabolized to deuterated dextrorphan and other downstream metabolites.

Role of N-Desmethyl Dextrorphan-d3 (B59725) as a Reference Standard in Research Methodologies

N-Desmethyl Dextrorphan-d3 serves as an invaluable internal standard for the quantification of its non-labeled counterpart, N-desmethyl dextrorphan, in various biological samples such as plasma and urine. Its use is critical in pharmacokinetic studies of dextromethorphan and its metabolites.

In a typical LC-MS/MS analytical method, a known amount of N-Desmethyl Dextrorphan-d3 is added to the biological sample before processing. During analysis, the ratio of the signal from the non-labeled analyte to the signal from the deuterated internal standard is measured. This ratio is then used to calculate the concentration of the analyte in the original sample, effectively minimizing errors that can be introduced during sample extraction, handling, and analysis.

The synthesis of deuterated analogs of dextromethorphan and its metabolites often involves multi-step chemical reactions. For example, deuterated N-CD3-dextrorphan has been synthesized from N-desmethyl-dextromethorphan by methylation using iodomethane-d3 (B117434). semanticscholar.orgresearchgate.net While the specific synthesis of N-Desmethyl Dextrorphan-d3 (with deuterium (B1214612) on the morphinan (B1239233) ring) is not widely published in peer-reviewed literature, its commercial availability suggests established synthetic routes.

Interactive Data Tables

Below are tables summarizing key information related to the compounds discussed in this article.

Table 1: Compound Information

| Compound Name | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Dextromethorphan | DM | C₁₈H₂₅NO | 271.40 | Parent Drug |

| Dextrorphan | DXO | C₁₇H₂₃NO | 257.37 | Active Metabolite |

| 3-Methoxymorphinan | 3-MM | C₁₇H₂₃NO | 257.37 | Metabolite |

| N-Desmethyl Dextrorphan | C₁₆H₂₁NO | 243.35 | Metabolite | |

| N-Desmethyl Dextrorphan-d3 | C₁₆H₁₈D₃NO | 246.37 | Deuterated Standard |

Table 2: Key Enzymes in Dextromethorphan Metabolism

| Enzyme | Abbreviation | Metabolic Reaction | Substrate(s) | Product(s) |

| Cytochrome P450 2D6 | CYP2D6 | O-demethylation | Dextromethorphan | Dextrorphan |

| Cytochrome P450 3A4 | CYP3A4 | N-demethylation | Dextromethorphan, Dextrorphan | 3-Methoxymorphinan, N-Desmethyl Dextrorphan |

Table 3: Analytical Methods Utilizing Deuterated Standards

| Analytical Technique | Internal Standard(s) | Application | Reference |

| LC-MS/MS | Dextromethorphan-d3, Dextrorphan-d3 | Quantification of dextromethorphan and dextrorphan in plasma | nih.gov |

| GC-MS | Tri-deuterated dextrorphan-d3 | Quantification of dextromethorphan and dextrorphan in urine and oral fluid | ceon.rs |

List of Compound Names Mentioned in the Article

Dextromethorphan

Dextrorphan

3-Methoxymorphinan

N-Desmethyl Dextrorphan

N-Desmethyl Dextrorphan-d3

N-CD3-dextrorphan

Iodomethane-d3

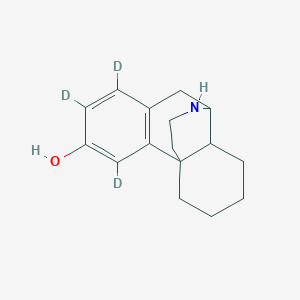

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trideuterio-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO/c18-12-5-4-11-9-15-13-3-1-2-6-16(13,7-8-17-15)14(11)10-12/h4-5,10,13,15,17-18H,1-3,6-9H2/i4D,5D,10D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNWSQDZXMGGGI-IKZWUOANSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC23CCNC(C2C1)CC4=C3C=C(C=C4)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C2=C1CC3C4C2(CCCC4)CCN3)[2H])O)[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675806 | |

| Record name | (1,2,4-~2~H_3_)Morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217855-99-6, 873691-34-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217855-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,2,4-~2~H_3_)Morphinan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Isotopic Labeling of N Desmethyl Dextrorphan D3

Strategies for the Incorporation of Deuterium (B1214612) Atoms at Specific Molecular Sites

Methods for N-Demethylation and Subsequent Deuteration Pathways

The synthesis of N-Desmethyl Dextrorphan-d3 (B59725) typically commences with the N-demethylation of dextromethorphan (B48470). semanticscholar.org While several methods for N-demethylation of alkaloids are known, including the von Braun reaction and photochemical methods, a common and effective approach involves the use of chloroformate esters. semanticscholar.org Specifically, 2,2,2-trichloroethyl chloroformate has been successfully employed to N-demethylate dextromethorphan. semanticscholar.orgnih.gov This reaction forms a trichloroethyl carbamate (B1207046) intermediate. The subsequent removal of the trichloroethoxycarbonyl protecting group, often accomplished with zinc in acetic acid, yields the crucial intermediate, N-desmethyl-dextromethorphan. semanticscholar.org

Once N-desmethyl-dextromethorphan is obtained, the deuteration pathway involves a methylation reaction using a deuterated reagent. The key step is the methylation of the secondary amine with iodomethane-d3 (B117434) (CD3I), which introduces the three deuterium atoms onto the nitrogen. semanticscholar.org This newly formed N-CD3-dextromethorphan is then subjected to O-demethylation to produce the final product, N-Desmethyl Dextrorphan-d3. semanticscholar.org Reagents such as hydrogen bromide are effective for this final O-demethylation step. semanticscholar.org

Precursors and Intermediate Compounds in N-Desmethyl Dextrorphan-d3 Synthesis

The synthesis of N-Desmethyl Dextrorphan-d3 relies on a series of well-defined precursors and intermediates. The primary starting material is dextromethorphan. semanticscholar.orgwikipedia.org The key intermediates formed during the synthetic process are outlined in the table below.

| Compound Name | Role in Synthesis | Molecular Formula |

| Dextromethorphan | Starting Material | C18H25NO |

| N-desmethyl-dextromethorphan | Key Intermediate (after N-demethylation) | C17H23NO |

| N-CD3-dextromethorphan | Intermediate (after deuterated methylation) | C18H22D3NO |

| N-Desmethyl Dextrorphan-d3 | Final Product | C17H20D3NO |

Reaction Mechanisms and Optimization for Deuterated Analog Production

The critical step in the synthesis of N-Desmethyl Dextrorphan-d3 is the N-methylation of N-desmethyl-dextromethorphan with iodomethane-d3. The efficiency of this reaction can be influenced by the choice of base and solvent. Various conditions have been explored to optimize the conversion to the desired deuterated product. semanticscholar.org

For instance, using potassium hydroxide (B78521) in dimethylsulfoxide resulted in moderate conversion rates of 70-72%. semanticscholar.org The use of sodium hydride in tetrahydrofuran (B95107) has been shown to achieve a conversion of over 95%. semanticscholar.org Another effective system involves using potassium carbonate in a dipolar-aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), which has yielded conversions between 93-95%. semanticscholar.org Optimization of these conditions is crucial to maximize the yield and minimize the formation of byproducts, such as the quaternary salt, which can lead to undesired rearranged products. semanticscholar.org

The subsequent O-demethylation of N-CD3-dextromethorphan to N-Desmethyl Dextrorphan-d3 is typically achieved with strong acids like hydrogen bromide. semanticscholar.org This step effectively cleaves the methyl ether at the 3-position of the morphinan (B1239233) ring.

Assessment of Isotopic Enrichment and Radiochemical Purity of N-Desmethyl Dextrorphan-d3

The quality of the synthesized N-Desmethyl Dextrorphan-d3 is determined by its chemical purity and the degree of isotopic enrichment. A combination of analytical techniques is employed for this assessment. semanticscholar.orgumich.edu

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the final compound and its intermediates. semanticscholar.org For example, N-CD3-dextromethorphan has been prepared with a purity of greater than 99% as determined by HPLC. semanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both purity assessment and the determination of isotopic enrichment. semanticscholar.org It can detect the presence of non-deuterated or partially deuterated contaminants. For instance, in the synthesis of N-CD3-dextromethorphan, GC-MS analysis revealed the presence of the N-CH3 derivative as a minor impurity (around 2-3%). semanticscholar.org

Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized to confirm the structure and assess the level of deuteration. semanticscholar.org By comparing the NMR spectrum of the deuterated compound with that of its non-deuterated counterpart, the absence of proton signals at the deuterated positions can be confirmed, and the percentage of any remaining non-deuterated species can be quantified. semanticscholar.org

The table below summarizes the analytical methods used and typical purity findings.

| Analytical Method | Parameter Assessed | Typical Findings |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | >99% for intermediates like N-CD3-dextromethorphan. semanticscholar.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Isotopic Enrichment & Chemical Purity | Purity of 97-98% for N-CD3-dextromethorphan, with detection of N-CH3 contamination (~2-3%). semanticscholar.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation & Isotopic Purity | Confirms the position of deuterium labeling and can quantify non-deuterated impurities to be < 5%. semanticscholar.org |

Scale-Up Considerations for Laboratory and Research Applications

While detailed industrial scale-up studies for N-Desmethyl Dextrorphan-d3 are not extensively published, several considerations can be inferred from the laboratory-scale synthesis methods for research applications. The primary goal in scaling up is to maintain the high purity and isotopic enrichment achieved at the bench scale while ensuring a safe and efficient process.

Key considerations include:

Reagent Selection and Stoichiometry: The cost and availability of reagents, particularly the deuterated source (iodomethane-d3), become more significant at a larger scale. Optimizing the stoichiometry to ensure complete reaction while minimizing the use of expensive deuterated materials is crucial.

Reaction Conditions: Temperature control is critical, especially for exothermic steps. The use of jacketed reactors with precise temperature monitoring would be necessary to dissipate heat effectively and prevent side reactions.

Purification: Chromatographic purification, while effective in the lab, can be cumbersome and costly for larger quantities. Developing crystallization or extraction procedures for purification of the intermediates and the final product would be a key aspect of a scalable process. The isolation of the zinc tetraacetate salt of N-desmethyl-dextromethorphan is one such step that facilitates purification. semanticscholar.org

Safety: The toxicity of reagents like chloroformates and the handling of reactive materials like sodium hydride require stringent safety protocols and appropriate engineering controls, especially at a larger scale.

By carefully addressing these factors, the synthesis of N-Desmethyl Dextrorphan-d3 can be effectively scaled to meet the demands of various laboratory and research applications.

Metabolic Pathway Elucidation and Enzyme System Characterization Involving N Desmethyl Dextrorphan D3

Role of N-Desmethyl Dextrorphan (B195859) as a Terminal Metabolite in the Dextromethorphan (B48470)/Dextrorphan Cascade

The biotransformation of dextromethorphan is a multi-step process primarily occurring in the liver. google.com The degradation commences with two principal pathways: O-demethylation and N-demethylation. google.comepo.org

O-demethylation , predominantly catalyzed by the polymorphic enzyme CYP2D6, converts dextromethorphan to its major active metabolite, dextrorphan (DR). touro.eduresearchgate.net

N-demethylation , mainly mediated by CYP3A4, produces 3-methoxymorphinan (3MM). touro.eduresearchgate.netnih.gov

These primary metabolites undergo further biotransformation. Dextrorphan is N-demethylated by CYP3A enzymes, while 3-methoxymorphinan is O-demethylated by CYP2D6. google.com Both of these secondary metabolic reactions converge to form the same terminal metabolite: 3-hydroxymorphinan , also known as N-desmethyl dextrorphan . google.comtouro.eduresearchgate.net This positions N-desmethyl dextrorphan as a final product in this specific metabolic cascade before subsequent conjugation and excretion.

Application of N-Desmethyl Dextrorphan-d3 (B59725) in In Vitro Metabolic Profiling Studies

In the realm of metabolic profiling, particularly with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification. N-desmethyl dextrorphan-d3, a deuterated analog of the terminal metabolite, fulfills this role. Its chemical properties are nearly identical to the endogenous (unlabeled) metabolite, but its increased mass allows it to be distinguished by a mass spectrometer. By adding a known quantity of N-desmethyl dextrorphan-d3 to a biological sample, researchers can account for variations in sample preparation and instrument response, ensuring reliable measurement of the N-desmethyl dextrorphan formed during metabolic reactions. nih.gov

To pinpoint the specific enzymes responsible for each metabolic step, researchers utilize recombinant cytochrome P450 enzymes, which are individual human CYP isoforms expressed in cellular systems (e.g., baculovirus-insect cells, E. coli). nih.govnih.gov This approach allows for the unambiguous characterization of each enzyme's role in the formation of N-desmethyl dextrorphan.

Studies with recombinant enzymes have confirmed the following key reactions:

CYP2D6: This enzyme is the primary catalyst for the O-demethylation of dextromethorphan to dextrorphan. nih.govnih.gov Crucially, it also catalyzes the O-demethylation of 3-methoxymorphinan to form the terminal metabolite, N-desmethyl dextrorphan. researchgate.netnih.gov

CYP3A4: This is the dominant enzyme in the N-demethylation of dextromethorphan to 3-methoxymorphinan. nih.govnih.gov It is also responsible for the N-demethylation of dextrorphan to yield N-desmethyl dextrorphan. google.comresearchgate.net

Other Enzymes: While CYP2D6 and CYP3A4 are the major contributors, other enzymes like CYP2C9 have been shown to have a marginal ability to mediate the O-demethylation of dextromethorphan in vitro. researchgate.net

The following table summarizes the primary enzymatic pathways involved in the dextromethorphan metabolic cascade leading to N-desmethyl dextrorphan.

Enzyme Contributions to Dextromethorphan Metabolism

| Metabolic Step | Substrate | Product | Primary Enzyme(s) |

|---|---|---|---|

| O-demethylation | Dextromethorphan | Dextrorphan | CYP2D6 |

| N-demethylation | Dextromethorphan | 3-Methoxymorphinan | CYP3A4 |

| O-demethylation | 3-Methoxymorphinan | N-Desmethyl Dextrorphan | CYP2D6 |

| N-demethylation | Dextrorphan | N-Desmethyl Dextrorphan | CYP3A4 |

The efficiency of enzymatic reactions is described by kinetic parameters, primarily the Michaelis-Menten constant (Kₘ), which reflects substrate affinity, and the maximum reaction velocity (Vₘₐₓ). The ratio Vₘₐₓ/Kₘ represents the intrinsic clearance, a measure of the enzyme's catalytic efficiency.

Kinetic studies have been performed using both liver microsomes and recombinant enzymes to quantify these parameters for the pathways leading to N-desmethyl dextrorphan. For instance, in one study using purified recombinant CYP2D6, the O-demethylation of dextromethorphan to dextrorphan occurred with high affinity (low Kₘ), while the N-demethylation to 3-methoxymorphinan showed much lower affinity (high Kₘ). nih.gov The subsequent metabolism of the primary metabolites also exhibits distinct kinetics. The formation of N-desmethyl dextrorphan (HYM) from 3-methoxymorphinan (MEM) by CYP2D6 has a Kₘ value of approximately 5.0 µM, whereas its formation from dextrorphan (DXO) by CYP3A4 has a much higher Kₘ of around 724 µM, indicating a lower affinity for this pathway. researchgate.net

The table below presents selected kinetic data from research literature.

Kinetic Parameters for Dextromethorphan Metabolic Pathways

| Enzyme System | Reaction | Kₘ (µM) | Vₘₐₓ (nmol/nmol P450/min) | Source |

|---|---|---|---|---|

| Purified recombinant CYP2D6 | DM → Dextrorphan | 1.9 ± 0.2 | 8.5 ± 0.2 | nih.gov |

| Purified recombinant CYP2D6 | DM → 3-Methoxymorphinan | 5000 ± 700 | 176 ± 12 | nih.gov |

| Human Liver Microsomes (Extensive Metabolizer) | DM → Dextrorphan | 3.4 ± 1.0 | 10.2 ± 5.3 (nmol/mg P/hr) | nih.gov |

| Human Liver Microsomes (Poor Metabolizer) | DM → Dextrorphan | 48 | 2.2 (nmol/mg P/hr) | nih.gov |

| Recombinant CYP2D6 | 3-Methoxymorphinan → N-Desmethyl Dextrorphan | 5.0 ± 0.4 | Not Specified | researchgate.net |

| Recombinant CYP3A4 | Dextrorphan → N-Desmethyl Dextrorphan | 724 ± 213 | Not Specified | researchgate.net |

Stereoselective Biotransformation Studies Utilizing Deuterated Analogs

Deuterium (B1214612) substitution is a powerful technique in drug metabolism research. Replacing hydrogen with its heavier isotope, deuterium, at a site of metabolic attack can slow the rate of bond cleavage, a phenomenon known as the kinetic isotope effect. This allows researchers to investigate the relative importance of different metabolic pathways. nih.govfrontiersin.org

Enzyme Inhibition and Induction Studies in Research Models Facilitated by N-Desmethyl Dextrorphan-d3

Dextromethorphan is a recommended probe drug for assessing the activity of CYP2D6 and, to some extent, CYP3A4 in vivo and in vitro. nih.govnih.govresearchgate.net Enzyme inhibition studies investigate how co-administered drugs might block these metabolic pathways, leading to potential drug-drug interactions. eurofinsdiscovery.com For example, quinidine (B1679956) is a potent and selective inhibitor of CYP2D6. nih.govnih.gov When co-administered with dextromethorphan, quinidine blocks the O-demethylation pathway, significantly reducing the formation of dextrorphan and N-desmethyl dextrorphan (from the 3-methoxymorphinan pathway). nih.govcapes.gov.br

In these research models, quantifying the full panel of metabolites is essential to understand the extent of inhibition. The formation of N-desmethyl dextrorphan is one of the endpoints measured. To ensure the accuracy of these measurements in complex biological matrices, N-desmethyl dextrorphan-d3 is used as an internal standard in the LC-MS/MS analytical method. nih.gov This enables researchers to reliably determine the inhibitory constant (Kᵢ) of a new chemical entity or to characterize the impact of an inhibitor on the complete metabolic cascade of dextromethorphan.

Advanced Analytical Methodologies for Detection and Quantification of N Desmethyl Dextrorphan D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuterium (B1214612) Localization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of molecules, including N-Desmethyl Dextrorphan-d3 (B59725). rsc.org While mass spectrometry provides information about molecular weight and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule.

For a deuterated standard, NMR is used to:

Confirm the Core Structure: ¹H and ¹³C NMR spectra are used to verify that the underlying chemical skeleton of N-Desmethyl Dextrorphan (B195859) is correct by comparing the spectra to that of a known reference standard. semanticscholar.orgresearchgate.net

Verify Deuterium Location and Enrichment: Deuterium (²H) NMR can be used to directly observe the signals from the deuterium atoms. sigmaaldrich.com This technique confirms that the deuterium atoms have been incorporated at the intended position on the molecule (in this case, the N-methyl group). semanticscholar.orgresearchgate.net Furthermore, by comparing the integration of the residual proton signal in the ¹H NMR spectrum at the site of deuteration to other non-deuterated positions, the level of isotopic enrichment can be quantitatively assessed. semanticscholar.org For labile protons, deuterium exchange with a D₂O solvent can also be used to identify specific peaks in an NMR spectrum. youtube.com

Chromatographic Separation Techniques for Resolution of N-Desmethyl Dextrorphan-d3 from Analogues and Metabolites

Effective chromatographic separation is paramount to prevent ion suppression in the mass spectrometer and to accurately distinguish between isomeric and isobaric compounds. The goal is to achieve baseline separation of the primary analyte from its metabolites and other endogenous matrix components. researchgate.net Since N-Desmethyl Dextrorphan-d3 is designed to co-elute with N-Desmethyl Dextrorphan, the separation method must be optimized for the entire family of related compounds.

Various HPLC and UPLC methods have been developed for this purpose:

Column Chemistry: Reversed-phase columns, particularly those with C18 stationary phases, are widely used for their ability to retain and separate the relatively non-polar dextromethorphan (B48470) and its metabolites. nih.govnih.govfishersci.com Phenyl columns have also been shown to provide effective separation. researchgate.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acidic modifier like formic acid to improve peak shape and ionization efficiency. nih.govthe-ltg.org

Elution Method: Both isocratic and gradient elution methods have been successfully applied. Isocratic methods use a constant mobile phase composition, which can be simpler and more efficient for some applications. the-ltg.org Gradient methods, which involve changing the mobile phase composition during the run, offer greater resolving power for complex mixtures containing compounds with a wide range of polarities, such as dextromethorphan and its O-demethylated, N-demethylated, and di-demethylated metabolites. nih.govnih.govsigmaaldrich.com

Table 2: Example Chromatographic Conditions for Separation of Dextromethorphan Metabolites

| Parameter | Condition 1 | Condition 2 | Reference |

|---|---|---|---|

| System | UPLC | HPLC | nih.gov, nih.gov |

| Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | SB-C18 (dimensions not specified) | nih.gov, nih.gov |

| Mobile Phase | Acetonitrile and water with modifier | Acetonitrile and 0.1% formic acid in water | nih.gov, nih.gov |

| Elution | Gradient | Gradient | nih.gov, nih.gov |

| Flow Rate | 0.250 mL/min | 0.4 mL/min | nih.gov, nih.gov |

| Run Time | 7 minutes | Not specified | nih.gov, nih.gov |

Method Validation and Quality Control in Analytical Research Settings

Method validation demonstrates that a bioanalytical procedure is reliable and reproducible for its intended use. For methods employing N-Desmethyl Dextrorphan-d3 as an internal standard to quantify its non-labeled counterpart, validation rigorously assesses several key performance characteristics.

Assessment of Linearity, Accuracy, and Precision

The cornerstone of quantitative analysis is the establishment of a linear relationship between the analyte concentration and the instrument's response, along with the consistent accuracy and precision of the measurements.

Linearity: Analytical methods must demonstrate linearity across a defined concentration range. In a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for human plasma, the calibration curves for 3-hydroxymorphinan were consistently linear with a coefficient of determination (r²) of ≥0.995 over a range of 0.500 to 100 nM. nih.govsigmaaldrich.com Another LC-MS/MS assay developed for human urine showed linearity for 3-hydroxymorphinan over a concentration range of 200 to 3000 ng/mL. nih.gov

Accuracy: Accuracy reflects how close the measured value is to the true value. For the UPLC-MS/MS plasma assay, the accuracy for all metabolites, including 3-hydroxymorphinan, ranged from 92.7% to 110.6% of the nominal concentration. nih.govsigmaaldrich.com Similarly, the urine-based LC-MS/MS method demonstrated accuracy ranging between 96.3% and 113.8%. nih.gov These values fall within the generally accepted limits for bioanalytical methods.

Precision: Precision measures the degree of scatter or agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). For the plasma method, both within-run (intra-day) and between-run (inter-day) precision were within 11.6%. nih.govsigmaaldrich.com The urine assay reported intra- and inter-day RSD of less than 15% across the entire concentration range. nih.gov

Table 1: Summary of Linearity, Accuracy, and Precision Data

| Parameter | Matrix | Method | Finding | Citation |

|---|---|---|---|---|

| Linearity (r²) | Human Plasma | UPLC-MS/MS | ≥0.995 | nih.gov, sigmaaldrich.com |

| Linearity Range | Human Plasma | UPLC-MS/MS | 0.500 - 100 nM | nih.gov, sigmaaldrich.com |

| Linearity Range | Human Urine | LC-MS/MS | 200 - 3000 ng/mL | nih.gov |

| Accuracy | Human Plasma | UPLC-MS/MS | 92.7% - 110.6% | nih.gov, sigmaaldrich.com |

| Accuracy | Human Urine | LC-MS/MS | 96.3% - 113.8% | nih.gov |

| Precision (RSD) | Human Plasma | UPLC-MS/MS | < 11.6% | nih.gov, sigmaaldrich.com |

| Precision (RSD) | Human Urine | LC-MS/MS | < 15% | nih.gov |

Determination of Limits of Detection and Quantification

The limits of detection (LOD) and quantification (LOQ) define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.

For bioanalytical methods, the lower limit of quantification (LLOQ) is a critical parameter. A UPLC-MS/MS method for human plasma validated an LLOQ for 3-hydroxymorphinan at 0.500 nM, which is equivalent to 122 pg/mL. nih.govsigmaaldrich.com In a separate study using an LC-MS/MS assay for human urine, the LLOQ for 3-hydroxymorphinan was initially established at 200 ng/mL on one instrument (API 300) and later improved to 100 ng/mL upon validation with a more sensitive mass spectrometer (Sciex API 3000). nih.gov

Table 2: Limits of Quantification for N-Desmethyl Dextrorphan (3-Hydroxymorphinan)

| Limit | Matrix | Method | Value | Citation |

|---|---|---|---|---|

| LLOQ | Human Plasma | UPLC-MS/MS | 0.500 nM (122 pg/mL) | nih.gov, sigmaaldrich.com |

| LLOQ | Human Urine | LC-MS/MS (API 300) | 200 ng/mL | nih.gov |

| LLOQ | Human Urine | LC-MS/MS (API 3000) | 100 ng/mL | nih.gov |

Evaluation of Matrix Effects and Analytical Interferences

Biological matrices like plasma and urine are complex and can contain endogenous substances that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. This phenomenon is known as the matrix effect. The primary role of a stable isotope-labeled internal standard like N-Desmethyl Dextrorphan-d3 is to compensate for these effects. texilajournal.com

Because the deuterated internal standard is chemically identical to the analyte and differs only slightly in mass, it co-elutes during chromatography and experiences nearly identical matrix effects and extraction recovery losses. texilajournal.com By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to accurate quantification. Validation studies assess selectivity by analyzing blank matrix samples from multiple sources to ensure that no endogenous components produce a significant signal at the retention time of the analyte or the internal standard. nih.gov Studies have shown that while extraction recoveries for dextromethorphan metabolites can vary, the use of a stable labeled internal standard ensures the method remains precise and accurate. nih.govsigmaaldrich.com

Stability Assessment of N-Desmethyl Dextrorphan-d3 in Analytical Solutions and Matrices

Ensuring the stability of both the analyte and the internal standard in stock solutions and biological samples under various storage and handling conditions is crucial for reliable results.

Validation studies for dextromethorphan and its metabolites have systematically evaluated stability. In one comprehensive study, 3-hydroxymorphinan was found to be stable in human urine for at least 9 months when stored at -20°C. nih.gov The analyte also remained stable for 24 hours at ambient (room temperature) conditions and withstood up to three freeze-thaw cycles without significant degradation. nih.gov The stability of the analytical standard itself is also robust; product data for N-Desmethyl Dextrorphan indicates stability for at least one year.

Table 3: Stability of N-Desmethyl Dextrorphan (3-Hydroxymorphinan)

| Condition | Matrix / Solution | Duration | Finding | Citation |

|---|---|---|---|---|

| Long-Term | Human Urine | 9 Months | Stable | nih.gov |

| Storage Temperature | Human Urine | -20°C | Stable | nih.gov |

| Bench-Top | Human Urine | 24 Hours | Stable | nih.gov |

| Freeze/Thaw Cycles | Human Urine | 3 Cycles | Stable | nih.gov |

Pharmacological and Mechanistic Research Applications Utilizing N Desmethyl Dextrorphan D3

Investigation of Receptor Binding Profiles (e.g., NMDA receptor, sigma-1 receptor) using Labeled Ligands in In Vitro Assays (indirectly, as a tool for understanding metabolism of relevant ligands)

The pharmacological activity of dextromethorphan (B48470) is largely mediated by its metabolites and their interaction with various receptors, most notably the N-methyl-D-aspartate (NMDA) and sigma-1 receptors. plos.orggoogle.com Dextrorphan (B195859), the primary O-demethylated metabolite of dextromethorphan, is a potent uncompetitive antagonist at the NMDA receptor. nih.govresearchgate.net Dextromethorphan itself shows a higher affinity for sigma-1 receptors. plos.orgnih.gov

In vitro assays using cell lines expressing these receptors or tissue homogenates are fundamental to characterizing these interactions. While N-Desmethyl Dextrorphan-d3 (B59725) is not the ligand used for binding, it is instrumental in studies that investigate the metabolism of the primary active compounds (dextromethorphan and dextrorphan) within the same in vitro systems, such as liver microsomes. nih.gov Understanding the metabolic profile is crucial because the formation of different metabolites, including N-Desmethyl Dextrorphan (3-hydroxymorphinan), dictates which pharmacologically active species are present to interact with the receptors. touro.edupharmgkb.org By using N-Desmethyl Dextrorphan-d3 as an internal standard in LC-MS/MS analyses, researchers can accurately quantify the rate of formation of N-Desmethyl Dextrorphan from its precursors. This allows for an indirect but precise understanding of the metabolic pathways that influence the concentration of receptor-active ligands in experimental setups.

For instance, saturation binding assays have been used to determine the binding parameters of ligands to the sigma-1 receptor. plos.org A study investigating the interaction of dextromethorphan with sigma-1 receptors revealed a complex binding mechanism. plos.org

Table 1: Sigma-1 Receptor Binding Parameters in the Presence of Dextromethorphan

| Condition | Kd (nM) | Bmax (fmol/mg protein) |

|---|---|---|

| Without Dextromethorphan | 25.4 | 1054 |

| With 400 nM Dextromethorphan | 12.5 | 698 |

Data sourced from a study on the involvement of sigma-1 receptors in the antidepressant-like effects of dextromethorphan, which demonstrated a significant decrease in both the dissociation constant (Kd) and the maximum number of binding sites (Bmax). plos.org

Studies on Ion Channel Modulation and Neurotransmitter Systems in In Vitro or Ex Vivo Models

The therapeutic and toxicological effects of dextromethorphan and its metabolites are closely linked to their ability to modulate ion channels and neurotransmitter systems. Dextromethorphan and dextrorphan are established blockers of the NMDA receptor-operated ion channel, reducing channel open time and frequency. nih.gov Research has also identified dextromethorphan as an antagonist of α3β4 neuronal nicotinic acetylcholine (B1216132) receptors and an inhibitor of serotonin (B10506) and norepinephrine (B1679862) reuptake transporters. researchgate.nettouro.edu

In vitro and ex vivo models, such as cultured hippocampal neurons, brain slices, and synaptosomes, are indispensable for studying these effects. nih.govnih.gov For example, patch-clamp electrophysiology on cultured neurons can directly measure the modulatory effects of a compound on specific ion channels. nih.gov In such experiments, it is vital to understand the metabolism of the parent compound within the model system, as the metabolites may have different or more potent effects. N-Desmethyl Dextrorphan-d3 is applied here as an internal standard to quantify the formation of N-Desmethyl Dextrorphan in the culture medium or tissue preparation. This allows researchers to correlate the observed physiological effects, such as a change in ion current or neurotransmitter uptake, with the precise concentrations of the parent drug and its specific metabolites, providing a clearer picture of the structure-activity relationship.

Table 2: Effect of Dextromethorphan on NMDA Receptor-Channel Complex

| Parameter | Measurement | Condition |

|---|---|---|

| IC50 | 4 µM | Reduction of NMDA-evoked Ca2+ influx |

| Onward Blocking Rate | 7.7 x 106 M-1s-1 | At -60 mV |

| Unblocking Rate | ~10 s-1 | At -60 mV |

Data from single-channel recordings on cultured rat hippocampal neurons. nih.gov

Tracing Metabolic Flux in Cellular and Subcellular Compartments

Metabolic flux analysis provides a quantitative understanding of the flow of metabolites through a biochemical network. The metabolism of dextromethorphan is a complex process involving several cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, and subsequent glucuronidation steps. touro.edunih.gov The main pathways are O-demethylation to dextrorphan (via CYP2D6) and N-demethylation to 3-methoxymorphinan (via CYP3A4). researchgate.net Both of these primary metabolites can be further metabolized to N-Desmethyl Dextrorphan (3-hydroxymorphinan). pharmgkb.org

In studies using cellular systems (e.g., primary hepatocytes) or subcellular fractions (e.g., liver microsomes) to investigate these pathways, N-Desmethyl Dextrorphan-d3 is an essential tool. nih.gov As a stable isotope-labeled internal standard, a known amount is added to the experimental sample (a process called "spiking") prior to analysis. During LC-MS/MS analysis, the ratio of the signal from the unlabeled N-Desmethyl Dextrorphan (produced by the metabolic activity of the cells or microsomes) to the signal from the deuterated N-Desmethyl Dextrorphan-d3 standard is measured. This ratio allows for the highly accurate and precise quantification of the N-Desmethyl Dextrorphan formed, enabling the calculation of metabolic rates and the determination of kinetic parameters for the enzymes involved. nih.gov This approach is fundamental for constructing accurate models of metabolic flux.

Table 3: Kinetic Parameters of Dextromethorphan Metabolism in Rat Liver Microsomes

| Metabolic Pathway | Rat Strain | Km (µM) | Vmax (nmol/mg/hr) |

|---|---|---|---|

| DM N-demethylation to 3MM | Sprague-Dawley | 85.04 | 83.37 |

| DM N-demethylation to 3MM | Dark Agouti | 68.99 | 35.49 |

| DM O-demethylation to DR | Sprague-Dawley | 2.5 | 51.04 |

| DM O-demethylation to DR | Dark Agouti | 55.6 | 16.84 |

Data from a study on the primary and secondary oxidative metabolism of dextromethorphan in vitro. nih.gov (DM = Dextromethorphan; 3MM = 3-methoxymorphinan; DR = Dextrorphan).

Application in Drug-Drug Interaction Studies in In Vitro Systems to Elucidate Metabolic Inhibition/Induction

Dextromethorphan is a recommended probe substrate for assessing the activity of the CYP2D6 enzyme and, to a lesser extent, CYP3A4, both in vivo and in vitro. nih.govresearchgate.net Consequently, it is frequently used in drug-drug interaction (DDI) studies to determine if a new chemical entity inhibits or induces these critical drug-metabolizing enzymes. These studies are commonly performed using in vitro systems like human liver microsomes (HLMs). nih.gov

In a typical in vitro inhibition assay, dextromethorphan is incubated with HLMs in the presence and absence of the investigational drug. The rate of formation of the primary metabolite, dextrorphan, is measured to determine the inhibitory potential on CYP2D6. Similarly, the formation of 3-methoxymorphinan can be used to assess effects on CYP3A4. nih.gov To gain a complete metabolic picture, downstream metabolites such as N-Desmethyl Dextrorphan are also often quantified. In this context, N-Desmethyl Dextrorphan-d3 is the gold standard internal standard for quantifying the formation of N-Desmethyl Dextrorphan. Its use ensures the robustness and accuracy of the analytical method, which is critical for making correct assessments of a new drug's DDI potential. The precise data generated allows for the calculation of inhibition constants (Ki) or IC50 values, which are key parameters in predicting the likelihood of clinical drug interactions. nih.gov

Comparative Academic Studies Involving N Desmethyl Dextrorphan D3

Comparison with Non-Deuterated N-Desmethyl Dextrorphan (B195859) in Analytical and Biochemical Studies

The primary distinction between N-Desmethyl Dextrorphan-d3 (B59725) and its non-deuterated form lies in the mass of the molecule, a difference that is fundamental to its use in analytical studies. The three deuterium (B1214612) atoms on the N-methyl group increase the molecular weight, which allows for clear differentiation in mass spectrometry-based analyses. This isotopic labeling is crucial for its use as an internal standard in quantitative assays. researchgate.netoup.com

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods, an ideal internal standard co-elutes with the analyte but has a different mass-to-charge ratio (m/z). oup.com N-Desmethyl Dextrorphan-d3 fulfills this role perfectly when quantifying non-deuterated N-Desmethyl Dextrorphan. Its chemical properties and chromatographic behavior are nearly identical to the non-deuterated analyte, ensuring that any variations during sample preparation and analysis (e.g., extraction efficiency, injection volume) affect both compounds equally. However, their distinct masses prevent signal overlap in the mass spectrometer. oup.com

Biochemically, the substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), which may alter the rate of metabolic reactions. nih.gov While receptor binding is not typically affected by deuteration, the metabolic stability can be enhanced. nih.govnih.gov For N-Desmethyl Dextrorphan, further metabolism could involve enzymatic pathways that interact with the N-methyl group. The presence of deuterium could potentially slow these subsequent metabolic steps compared to the non-deuterated version, although specific studies on the biochemical differences of N-Desmethyl Dextrorphan itself are not extensively detailed in the provided results. The synthesis of N-CD3-dextrorphan has been accomplished for use in pharmacokinetic studies, highlighting the importance of this deuterated version in understanding the compound's biological fate. semanticscholar.org

Interactive Table 1: Comparison of Key Properties

| Property | N-Desmethyl Dextrorphan | N-Desmethyl Dextrorphan-d3 | Significance in Research |

| Molecular Formula | C₁₆H₂₁NO | C₁₆H₁₈D₃NO | The presence of three deuterium (D) atoms is the key structural difference. |

| Molecular Weight | ~243.35 g/mol | ~246.37 g/mol | The mass difference is critical for differentiation in mass spectrometry. |

| Analytical Use | Analyte | Internal Standard | Used for accurate quantification of the non-deuterated analyte in biological samples. oup.com |

| Mass Spec (m/z) | Distinct parent and fragment ions. | Parent and fragment ions are +3 m/z units higher. | Allows for simultaneous detection without signal interference. oup.com |

| Biochemical Trait | Standard metabolic rate. | Potentially slower metabolic rate due to the Kinetic Isotope Effect (KIE). nih.gov | Enables studies on metabolic pathways and enzyme kinetics. |

Comparative Analysis with Parent Compounds (Dextromethorphan-d3, Dextrorphan-d3) Regarding Metabolic Fates and Analytical Behavior

Dextromethorphan (B48470) (DXM) metabolism is complex and primarily mediated by cytochrome P450 enzymes. The two main metabolic pathways are O-demethylation to dextrorphan (DXO), catalyzed mainly by CYP2D6, and N-demethylation to 3-methoxymorphinan (MEM), catalyzed by CYP3A4. nih.govresearchgate.net Dextrorphan is also an active metabolite and can be further N-demethylated by CYP3A4 to form N-Desmethyl Dextrorphan (also known as 3-hydroxymorphinan). nih.govresearchgate.net

The use of deuterated parent compounds like Dextromethorphan-d3 (N-CD3-Dextromethorphan) and Dextrorphan-d3 (N-CD3-Dextrorphan) provides significant advantages in studying these metabolic fates. semanticscholar.org

Metabolic Fates: When Dextromethorphan-d3 is metabolized, the deuterium atoms on the N-methyl group are retained through the O-demethylation pathway, resulting in the formation of Dextrorphan-d3. If the N-demethylation pathway occurs first, the deuterated methyl group is cleaved. By tracking the appearance of deuterated and non-deuterated metabolites, researchers can precisely trace the metabolic flux through different enzymatic pathways. For instance, comparing the metabolism of Dextromethorphan-d3 to non-deuterated Dextromethorphan can reveal the impact of deuteration on the N-demethylation rate, a direct measure of the kinetic isotope effect on CYP3A4 activity. nih.govnih.gov

Analytical Behavior: In analytical settings, the deuterated parent compounds and their metabolites are easily distinguished from their non-deuterated analogs by mass spectrometry. For example, a method analyzing dextromethorphan and its metabolites would use Dextromethorphan-d3 and Dextrorphan-d3 as internal standards. oup.com The retention times in chromatography are virtually identical, but the mass spectra show distinct molecular ion peaks (e.g., m/z 271 for DXM vs. 274 for DXM-d3), allowing for clear identification and quantification of each compound in a complex biological matrix. oup.com This is essential for pharmacokinetic studies that aim to determine the concentration-time profiles of both the parent drug and its metabolites. researchgate.netresearchgate.net

Interactive Table 2: Metabolic Pathways of Dextromethorphan and its Deuterated Analogs

| Parent Compound | Enzyme | Primary Metabolic Pathway | Resulting Metabolite |

| Dextromethorphan | CYP2D6 | O-demethylation | Dextrorphan |

| Dextromethorphan | CYP3A4 | N-demethylation | 3-Methoxymorphinan (MEM) |

| Dextrorphan | CYP3A4 | N-demethylation | N-Desmethyl Dextrorphan |

| Dextromethorphan-d3 | CYP2D6 | O-demethylation | Dextrorphan-d3 |

| Dextromethorphan-d3 | CYP3A4 | N-demethylation (KIE may apply) | 3-Methoxymorphinan (MEM) |

| Dextrorphan-d3 | CYP3A4 | N-demethylation (KIE may apply) | N-Desmethyl Dextrorphan-d3 |

Role of Deuterated Analogs in Investigating Kinetic Isotope Effects (KIE) for Elucidating Reaction Mechanisms

The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. wikipedia.org This tool is particularly powerful in medicinal chemistry and pharmacology for elucidating reaction mechanisms, especially those involving enzymatic catalysis like cytochrome P450-mediated metabolism. nih.gov

The C-D bond is stronger than the C-H bond. libretexts.org Consequently, if the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.govlibretexts.org This is known as a primary KIE. The magnitude of the KIE (expressed as the ratio of the reaction rates, kH/kD) provides insight into the transition state of the reaction. A significant KIE (typically kH/kD > 2) indicates that the C-H bond is being broken in the slowest step of the mechanism. wikipedia.org

Deuterated analogs such as N-Desmethyl Dextrorphan-d3 and its precursors are instrumental in these investigations:

Slowing Metabolism: Medicinal chemists use deuteration to strategically slow down metabolic processes, thereby improving a drug's pharmacokinetic profile. nih.govnih.gov By replacing hydrogens at known metabolic "hotspots" with deuterium, the rate of clearance can be reduced. Studying the N-demethylation of Dextromethorphan-d3 versus Dextromethorphan directly quantifies the KIE for the CYP3A4 enzyme and shows how much this specific metabolic pathway can be slowed. nih.gov

Interactive Table 3: Interpreting Kinetic Isotope Effects (KIE) in Metabolism Studies

| Observed KIE (kH/kD) | Interpretation | Implication for Reaction Mechanism |

| ~ 1 | No significant KIE. | C-H bond cleavage is not involved in the rate-determining step. nih.gov |

| > 1 (e.g., 2-10) | Normal Primary KIE. | C-H bond cleavage is part of the rate-determining step. wikipedia.org |

| < 1 | Inverse KIE. | Indicates a change in hybridization at the carbon atom (e.g., sp² to sp³) in the transition state. wikipedia.org |

Emerging Research Frontiers and Future Directions for N Desmethyl Dextrorphan D3

Development of Novel Analytical Methodologies for Enhanced Sensitivity and Specificity in Complex Biological Matrices

The quantification of dextromethorphan (B48470) and its metabolites, such as dextrorphan (B195859), in complex biological matrices like plasma and urine presents significant analytical challenges. The development of highly sensitive and specific analytical methods is crucial for accurate pharmacokinetic and metabolic studies. Stable isotope-labeled internal standards are essential components of robust high-throughput bioanalytical methods, providing control for variability in sample extraction, chromatographic injection, and mass spectrometric ionization aptochem.com. N-Desmethyl Dextrorphan-d3 (B59725), as a deuterated analog, is ideally suited for this purpose.

The use of deuterated internal standards is preferred because they share nearly identical chemical and physical properties with the analyte of interest, leading to similar extraction recovery, ionization response, and chromatographic retention times aptochem.comresearchgate.net. This co-elution is a critical characteristic for an effective internal standard aptochem.com. The goal is to achieve a sufficient mass increase to provide a signal outside the natural mass distribution of the unlabeled analyte, thereby avoiding interference aptochem.com.

Modern analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for the determination of dextromethorphan and its metabolites uni-saarland.denih.gov. The incorporation of N-Desmethyl Dextrorphan-d3 in these assays significantly enhances their precision and accuracy. For instance, in LC-MS/MS methods, the deuterated standard helps to compensate for matrix effects, which are common in biological samples and can interfere with ionization efficiency uni-saarland.de.

Future research in this area is focused on developing even more sensitive methods, potentially reaching lower limits of quantification (LLOQ) to support studies with low dosage or to characterize the pharmacokinetic profiles in specific patient populations more accurately. Innovations in sample preparation techniques, such as solid-phase extraction (SPE), are also being explored to improve the cleanliness of extracts and further enhance the reliability of the analysis uni-saarland.de.

| Analytical Technique | Key Advantages with N-Desmethyl Dextrorphan-d3 | Common Biological Matrices |

| HPLC with Fluorescence Detection | Improved quantification accuracy through normalization. | Plasma, Urine |

| LC-MS/MS | Correction for matrix effects, enhanced precision, and accuracy. | Plasma, Oral Fluid, Blood |

| UPLC-MS/MS | Faster analysis times while maintaining high sensitivity and specificity. | Plasma |

Advanced Computational and Modeling Approaches for Predicting Metabolic Pathways and Biochemical Interactions

Advanced computational and modeling approaches are becoming indispensable tools in drug discovery and development for predicting metabolic pathways and biochemical interactions. In silico methods can guide and prioritize experimental studies by providing insights into how a compound is metabolized. For dextromethorphan and its metabolites, including the precursor to N-Desmethyl Dextrorphan, these models are crucial for understanding the significant inter-individual variability in its metabolism, primarily due to genetic polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme nih.govfrontiersin.org.

Physiologically based pharmacokinetic (PBPK) modeling is a powerful technique used to simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs. PBPK models for dextromethorphan have been developed to predict the impact of CYP2D6 drug-gene interactions on its pharmacokinetics uni-saarland.denih.gov. These models incorporate data on the drug's physicochemical properties, as well as physiological and enzymatic data, to simulate concentration-time profiles of the parent drug and its metabolites, such as dextrorphan uni-saarland.denih.govresearchgate.net. By integrating data on genetic variations in CYP2D6, these models can predict how different metabolic phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) affect drug clearance nih.gov.

Molecular dynamics (MD) simulations and hybrid quantum mechanical-molecular mechanics (QM/MM) methods offer a more granular view of the biochemical interactions between a drug and a metabolic enzyme. Studies have used these techniques to investigate the oxidation of dextromethorphan by CYP2D6 nih.govpnas.org. These models can explain the selectivity of metabolism by showing how the active site of the enzyme orients the substrate to favor a specific metabolic reaction, such as O-demethylation over aromatic oxidation nih.govpnas.org. Such detailed mechanistic insights are crucial for predicting the metabolites of new drug candidates and for understanding drug-drug interactions mdpi.comnih.gov.

The future direction in this field involves refining these models with more extensive experimental data and leveraging machine learning and artificial intelligence to improve their predictive power. For N-Desmethyl Dextrorphan-d3, these models can be used to predict any potential kinetic isotope effects on its metabolism and to better understand the behavior of deuterated compounds in biological systems.

| Modeling Approach | Application to Dextrorphan Metabolism | Key Insights |

| PBPK Modeling | Simulating pharmacokinetics across different CYP2D6 genotypes. uni-saarland.denih.govnih.gov | Prediction of inter-individual variability in drug response and metabolic ratios. nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the binding orientation of dextromethorphan in the CYP2D6 active site. nih.govpnas.org | Understanding substrate positioning and its influence on metabolic outcome. nih.govpnas.org |

| QM/MM Methods | Calculating the activation energies for different metabolic reactions. nih.govpnas.org | Explaining the high selectivity of O-demethylation by CYP2D6. nih.govpnas.org |

Integration of N-Desmethyl Dextrorphan-d3 into Systems Biology and Metabolomics Research Platforms (non-clinical)

In the fields of systems biology and metabolomics, there is a growing need for accurate and precise quantification of metabolites to understand complex biological networks. Stable isotope-labeled standards, such as N-Desmethyl Dextrorphan-d3, are critical for achieving this. thermofisher.com Metabolomics aims to measure the complete set of small-molecule metabolites in a biological system, and stable isotope labeling is a key technique to enhance the reliability of these measurements. nih.gov

The primary role of N-Desmethyl Dextrorphan-d3 in these non-clinical research platforms is as an internal standard for isotope dilution mass spectrometry. This method is the gold standard for quantitative metabolomics. acs.org By adding a known amount of the deuterated standard to a biological sample, the concentration of the corresponding unlabeled analyte can be determined with high accuracy, as the standard corrects for variations during sample preparation and analysis. thermofisher.comnih.gov This is particularly important in untargeted metabolomics, where distinguishing between endogenous metabolites and exogenous compounds can be challenging. tandfonline.com

Furthermore, stable isotope tracing, where a labeled compound is introduced into a biological system, allows for the elucidation of metabolic pathways and the measurement of metabolic fluxes. While N-Desmethyl Dextrorphan-d3 itself is primarily used as an internal standard, the principles of its application are central to stable isotope-resolved metabolomics (SIRM). SIRM studies can track the fate of labeled precursors through various metabolic pathways, providing a dynamic view of cellular metabolism. acs.org

The integration of deuterated standards into metabolomics workflows facilitates the creation of standardized and reproducible datasets across different laboratories and studies. thermofisher.com This is crucial for building comprehensive metabolic models and for the discovery of novel biomarkers in non-clinical research.

| Research Platform | Role of Stable Isotope-Labeled Standards | Advantage for N-Desmethyl Dextrorphan-d3 Application |

| Quantitative Metabolomics | Serve as internal standards for accurate quantification. thermofisher.comacs.org | Enables precise measurement of dextrorphan levels in metabolic studies. |

| Stable Isotope Tracing | Used as tracers to map metabolic pathways. nih.gov | Provides a tool for studying the downstream metabolism of dextrorphan. |

| Systems Biology | Facilitates the generation of high-quality quantitative data for metabolic modeling. | Improves the accuracy of models that include dextrorphan metabolism. |

Exploration of New Synthetic Routes for Economical and Efficient Production of Deuterated Analogs

The availability of high-quality deuterated standards is dependent on the development of economical and efficient synthetic routes. The synthesis of N-Desmethyl Dextrorphan-d3 and related deuterated analogs often involves multi-step processes that require careful optimization to achieve high isotopic enrichment and chemical purity.

A common strategy for the synthesis of N-CD3-deuterated compounds is through the methylation of a desmethyl precursor. Research has detailed the synthesis of deuterated dextromethorphan and dextrorphan via an N-desmethyl-dextromethorphan intermediate. semanticscholar.orgresearchgate.net The key steps in this synthetic pathway include:

N-demethylation of the parent compound: This can be achieved using various reagents, with chloroformate esters being a preferred modern method over more toxic traditional reagents like cyanogen (B1215507) bromide. semanticscholar.org

Purification of the N-desmethyl intermediate: This step is crucial to ensure the final product is free of unlabeled starting material. semanticscholar.org

N-methylation with a deuterated reagent: The N-desmethyl intermediate is then reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD3I), to introduce the deuterium (B1214612) label. semanticscholar.org

The efficiency of this final methylation step is highly dependent on the reaction conditions, including the choice of base and solvent. semanticscholar.org For the synthesis of N-Desmethyl Dextrorphan-d3, a similar strategy would be employed, starting from a suitable precursor.

Future exploration in this area will likely focus on several key aspects:

Discovery of more efficient catalysts and reagents: To improve reaction yields and reduce the number of synthetic steps.

Development of greener synthetic methods: Utilizing less hazardous solvents and reagents to minimize environmental impact. google.com

Improving purification techniques: To achieve higher purity of the final deuterated product more economically.

The overarching goal is to make these valuable research tools more accessible and affordable for the scientific community, thereby accelerating research in the fields that rely on them.

| Synthetic Step | Reagents/Methods | Purpose |

| N-Demethylation | 2,2,2-trichloroethyl chloroformate followed by removal with zinc in acetic acid. semanticscholar.orgnih.gov | To create the precursor molecule for deuterated methylation. |

| N-Methylation | Iodomethane-d3 (CD3I) with a base such as sodium hydride in an appropriate solvent. semanticscholar.org | To introduce the stable isotope label (deuterium). |

| O-Demethylation | Hydrogen bromide or boron tribromide. semanticscholar.org | To convert deuterated dextromethorphan to deuterated dextrorphan. |

Q & A

Q. How can researchers confirm the structural identity and purity of N-Desmethyl Dextrorphan-d3 in experimental settings?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to verify the deuterium substitution at the methyl group and hydroxyl positioning .

- Mass Spectrometry (MS) to confirm the molecular ion peak at m/z 260.39 (MH+) and isotopic patterns characteristic of deuterium .

- High-Performance Liquid Chromatography (HPLC) with UV detection (λmax at 202 nm and 220 nm in methanol) to assess purity (>98.5%) and monitor degradation products .

Key Data:

Q. What analytical methods are recommended for quantifying N-Desmethyl Dextrorphan-d3 in biological matrices?

Methodological Answer: Use LC-MS/MS with deuterated internal standards to account for matrix effects and ion suppression:

- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation with methanol/acetonitrile to isolate the analyte .

- Chromatography: Reverse-phase C18 columns with a gradient of 0.1% formic acid in water/acetonitrile .

- Detection: Multiple reaction monitoring (MRM) transitions specific to the deuterated compound (e.g., m/z 260.39 → 201.1) .

Validation Parameters:

- Linearity (1–1000 ng/mL), precision (<15% RSD), and recovery (>80%) .

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacokinetic data for N-Desmethyl Dextrorphan-d3 across studies?

Methodological Answer: Contradictions often arise from variability in:

- Metabolic Pathways: Assess CYP3A4/2D6 activity in study populations using in vitro hepatocyte models, as CYP enzymes influence demethylation kinetics .

- Experimental Design: Standardize administration routes (e.g., oral vs. intravenous) and control for food effects or drug-drug interactions .

- Data Normalization: Use crossover studies with non-deuterated dextrorphan as a comparator to isolate isotope effects .

Key Tools:

Q. What strategies optimize the detection of low-concentration N-Desmethyl Dextrorphan-d3 in complex matrices?

Methodological Answer: Enhance sensitivity via:

- Chemical Derivatization: Use dansyl chloride or other fluorogenic tags to improve MS ionization efficiency .

- Isotope Dilution: Spike samples with a heavier isotope (e.g., 13C-labeled analog) to correct for signal drift .

- Microsampling Techniques: Volumetric absorptive microsampling (VAMS) to reduce matrix volume and concentrate the analyte .

Validation Challenges:

Q. How can researchers validate the stability of N-Desmethyl Dextrorphan-d3 under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies :

- Temperature/Humidity: Store samples at 25°C/60% RH, 40°C/75% RH, and -80°C for 6–12 months. Monitor degradation via HPLC .

- Light Exposure: Use amber vials and assess photodegradation under UV/visible light .

- Solution Stability: Test in methanol, PBS, and plasma at room temperature for 24–72 hours .

Critical Parameters:

Q. What methodologies are recommended for studying the metabolic fate of N-Desmethyl Dextrorphan-d3 in vivo?

Methodological Answer: Combine radiolabeled tracing and high-resolution MS :

- Isotopic Labeling: Synthesize 14C-labeled N-Desmethyl Dextrorphan-d3 to track urinary/fecal excretion .

- Metabolite Profiling: Use untargeted metabolomics (UHPLC-QTOF-MS) to identify phase I/II metabolites .

- Tissue Distribution: Autoradiography or MALDI imaging in rodent models to map organ-specific accumulation .

Data Interpretation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.